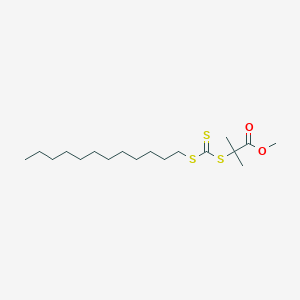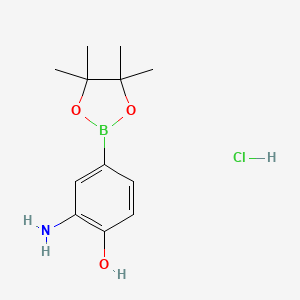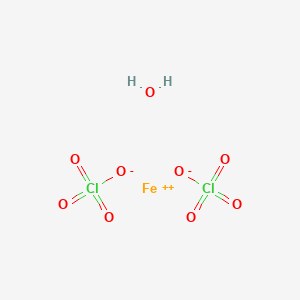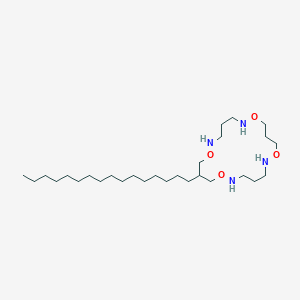
Salvianolic acid A hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvianolic acid A hydrate is a useful research compound. Its molecular formula is C26H24O11 and its molecular weight is 512.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.13186158 g/mol and the complexity rating of the compound is 798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Salvianolic acid A (SAA) is a potent anti-oxidative compound isolated from Danshen, a traditional Chinese medicine . It has been found to target multiple proteins and pathways, forming a network that exerts systematic pharmacological effects . The identified targets are associated with cancer, metabolism, and other physiological processes . It also targets Src tyrosine family proteins, such as Fyn and Src .
Mode of Action
SAA acts as a scavenger of reactive oxygen species, reduces the adherence of leukocytes to endothelial cells, and inhibits matrix metalloproteinases and inflammation . It also inhibits the activation of nuclear factor-B (NF-B) and p38 mitogen-activated protein kinase (MAPK) signaling pathways .
Biochemical Pathways
SAA affects various biochemical pathways. It has been found to downregulate miR-204-5p in human umbilical vein endothelial cells (HUVECs), alleviating H2O2-induced oxidative injury . It also inhibits the activation of NF-B and p38 MAPK signaling pathways, subsequently attenuating the secretion of tumor necrosis factor and interleukin-1 and inhibiting the expression of monocyte chemotactic protein-1, intercellular adhesion molecule-1, and vascular cell adhesion molecule-1 .
Pharmacokinetics
In a first-in-human study, SAA showed well-characterized pharmacokinetics and was generally well tolerated in the dose range investigated . The main pharmacokinetic parameter of SAA, assessed by the power model, was the lack of proportionality with the dose range after single dosing . Physiologically based pharmacokinetic (PBPK) modeling suggested that the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .
Result of Action
SAA has cardioprotective effects as it suppresses apoptosis, reduces lipid peroxidation in damaged cardiac tissue, and decreases the leakage of lactic acid dehydrogenase . It also exhibits renal-protective effects in doxorubicin-induced nephropathy . Furthermore, it has been reported to have anti-inflammatory and antioxidant activities, myocardial ischemic protection, antithrombotic, neuroprotection, and anti-fibrosis activities, and it can prevent diabetes and associated complications .
Action Environment
The action of SAA can be influenced by environmental factors. For example, in ischemic stroke rats, a larger amount of SAA enters the central nervous system to facilitate its protective and regulatory effects on the perturbed metabolism . Furthermore, the circulatory system exposure to SAA was equivalent in the sham controls and ischemia/reperfusion rats, but the brain exposure to SAA was significantly higher in the ischemia/reperfusion rats than in the sham controls .
Biochemische Analyse
Biochemical Properties
Salvianolic acid A hydrate acts as a scavenger of reactive oxygen species, reduces the adherence of leukocytes to endothelial cells, and inhibits matrix metalloproteinases and inflammation . It has cardioprotective effects as it suppresses apoptosis, reduces lipid peroxidation in damaged cardiac tissue, and decreases the leakage of lactic acid dehydrogenase .
Cellular Effects
This compound has been found to attenuate PDGF-induced ROS formation in hepatic stellate cells . It also protected against isoproterenol-induced myocardial damage in rats . In human brain microvascular endothelial cells, it significantly inhibited oxygen-glucose deprivation (OGD)-induced cell viability reduction and degradation of tight junction proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the upregulation of the Src signaling pathway in vivo and in vitro and reverses the increased expression of matrix metalloproteinases (MMPs) after ischemic stroke . It also activates AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway .
Temporal Effects in Laboratory Settings
This compound shows a dose-dependent increase in glucose consumption and enhances glucose uptake over time . It significantly increases ATP production from 10 minutes to 12 hours in HepG2 cells and L6 myotubes .
Dosage Effects in Animal Models
In both type 1 and type 2 diabetic animals, this compound lowered fasting blood glucose and fed blood glucose in a dose-dependent manner, as well as reduced 24-hour food and water intake .
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It has been found that the main metabolic pathways include ester bond cleavage, dehydroxylation, decarboxylation, hydrogenation, methylation, hydroxylation, sulfonation, glucuronidation, and their multiple reactions .
Transport and Distribution
The pharmacokinetics of this compound has been studied. It was found that the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .
Eigenschaften
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10.H2O/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15;/h1-12,23,27-31,33H,13H2,(H,34,35);1H2/b6-1+,10-5+;/t23-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUSRNNWIRPEDG-FYLUTCCGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, 95% [cataCXium© FBu]](/img/structure/B6336325.png)
![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)
![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)
![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)
![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)


![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)



